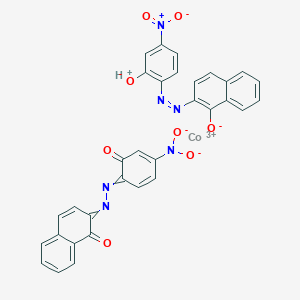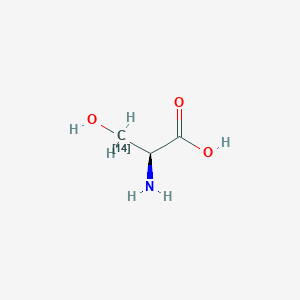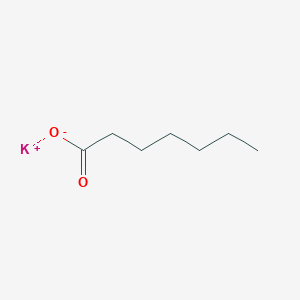![molecular formula C11H12F7N3O5 B101125 Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester CAS No. 19444-87-2](/img/structure/B101125.png)
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester, also known as HFB-Gly-OCH3, is a fluorinated derivative of the amino acid glycine. It is widely used in scientific research for its unique properties and potential applications in various fields, including medicine, biochemistry, and materials science.
Mécanisme D'action
The mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is not fully understood. However, it is believed that the fluorine atoms in the molecule interact with nearby atoms in proteins and other biomolecules, causing changes in their conformation and function. This can lead to improved stability and activity of the biomolecules, as well as changes in their binding affinity and specificity.
Effets Biochimiques Et Physiologiques
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have a number of biochemical and physiological effects. For example, it can enhance the solubility and stability of proteins, which can improve their efficacy as therapeutic agents. It can also inhibit the activity of certain enzymes and transporters, which can have implications for drug discovery and development. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has been shown to have anti-inflammatory and analgesic effects in animal models, suggesting its potential as a therapeutic agent for pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its high degree of purity and stability, which makes it ideal for use in lab experiments. It is also relatively easy to synthesize and can be easily incorporated into peptides and proteins. However, one of the main limitations of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester is its relatively high cost compared to other amino acid derivatives. Additionally, its fluorinated nature can make it difficult to analyze using certain analytical techniques, which can limit its usefulness in some experiments.
Orientations Futures
There are a number of potential future directions for research on Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester. One area of interest is the development of new fluorinated amino acid derivatives with improved properties and applications. Another area of interest is the use of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester in the development of new therapeutic agents for pain and inflammation. Additionally, further research is needed to fully understand the mechanism of action of Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester and its potential applications in various fields of scientific research.
Méthodes De Synthèse
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be synthesized by reacting heptafluorobutyryl chloride with glycine methyl ester in the presence of a base such as triethylamine. The reaction yields Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester as a white crystalline solid with a high degree of purity. The synthesis method is relatively simple and can be easily scaled up for large-scale production.
Applications De Recherche Scientifique
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester has a wide range of potential applications in scientific research. It can be used as a fluorinated probe in nuclear magnetic resonance (NMR) spectroscopy to study protein-ligand interactions. It can also be used as a building block for the synthesis of fluorinated peptides and proteins, which have improved stability and bioavailability compared to their non-fluorinated counterparts. Additionally, Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester can be used to study the transport and metabolism of amino acids in cells and tissues.
Propriétés
Numéro CAS |
19444-87-2 |
|---|---|
Nom du produit |
Glycine, N-[N-[N-(heptafluorobutyryl)glycyl]glycyl]-, methyl ester |
Formule moléculaire |
C11H12F7N3O5 |
Poids moléculaire |
399.22 g/mol |
Nom IUPAC |
methyl 2-[[2-[[2-(2,2,3,3,4,4,4-heptafluorobutanoylamino)acetyl]amino]acetyl]amino]acetate |
InChI |
InChI=1S/C11H12F7N3O5/c1-26-7(24)4-20-5(22)2-19-6(23)3-21-8(25)9(12,13)10(14,15)11(16,17)18/h2-4H2,1H3,(H,19,23)(H,20,22)(H,21,25) |
Clé InChI |
IVISZCSWVJAMMC-UHFFFAOYSA-N |
SMILES |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
SMILES canonique |
COC(=O)CNC(=O)CNC(=O)CNC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Séquence |
GGG |
Synonymes |
N-[N-[N-(Heptafluorobutyryl)glycyl]glycyl]glycine methyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



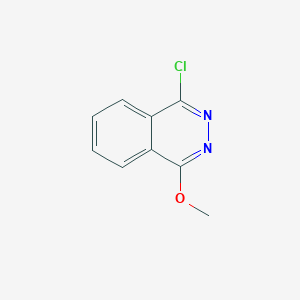

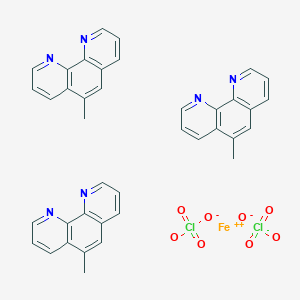
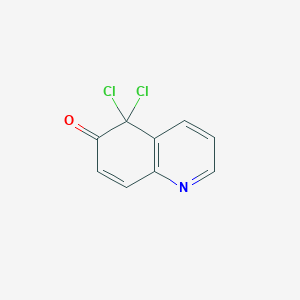
![2-Propenamide, N,N'-[(2-oxo-1,3-imidazolidinediyl)bis(methylene)]bis-](/img/structure/B101048.png)
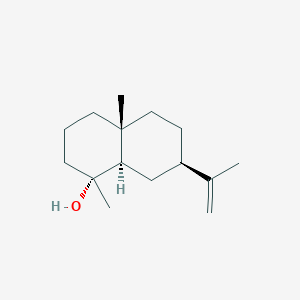
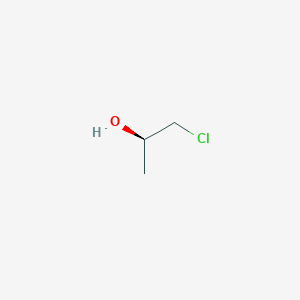
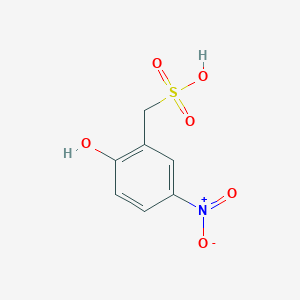
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
